![molecular formula C13H16OS B12106398 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2,4-dimethylphenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-dimethylthiophenol with cyclopentanone under controlled conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
化学: 2-[(2,4-ジメチルフェニル)スルファニル]シクロペンタン-1-オンは、特により複雑な分子の合成における有機合成の中間体として使用されます。
生物学と医学: 医薬品化学では、この化合物は潜在的な薬理学的特性について研究されています。特定の生物学的経路を標的とする新薬の開発のためのリード化合物となり得ます。
工業: この化合物は、独自の構造的特徴により、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
作用機序
2-[(2,4-ジメチルフェニル)スルファニル]シクロペンタン-1-オンがその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。たとえば、生物学的コンテキストで使用される場合、酵素や受容体に相互作用して、その活性を変化させる可能性があります。硫黄原子は、タンパク質中のチオール基と可逆的な共有結合を形成し、その機能を調節する可能性があります。
類似化合物:
- 2-(2-クロロフェニル)シクロペンタン-1-オン
- 2-(4-メチルフェニル)シクロペンタン-1-オン
比較: 2-[(2,4-ジメチルフェニル)スルファニル]シクロペンタン-1-オンは、ジメチルフェニル基とスルファニル基の両方が存在するため、独特です。これにより、異なる化学反応性と潜在的な生物活性をもたらします。類似の化合物と比較して、異なる薬物動態特性や反応性プロファイルを示す可能性があり、特定の用途にとって貴重な化合物となります。
この詳細な概要は、さまざまな科学的および産業的コンテキストにおける2-[(2,4-ジメチルフェニル)スルファニル]シクロペンタン-1-オンの重要性を強調しています。その独自の構造と反応性により、さらなる研究開発に注目すべき化合物となっています。
類似化合物との比較
- 2-(2-Chlorophenyl)cyclopentan-1-one
- 2-(4-Methylphenyl)cyclopentan-1-one
Comparison: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of both the dimethylphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or reactivity profiles, making it a valuable compound for specific applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.
特性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,13H,3-5H2,1-2H3 |
InChIキー |
LBLLHUKSGPDTMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC2CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


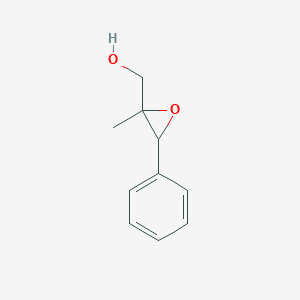
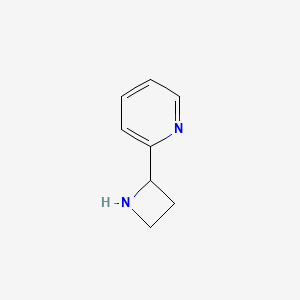
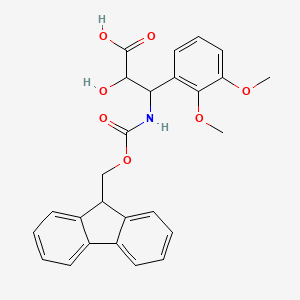
![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
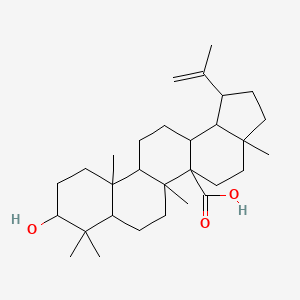
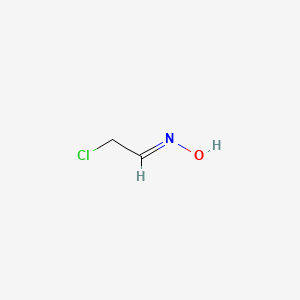
![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)



![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
